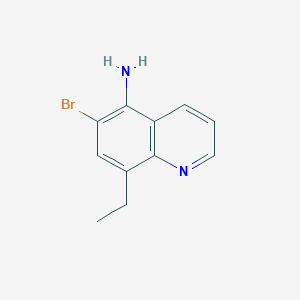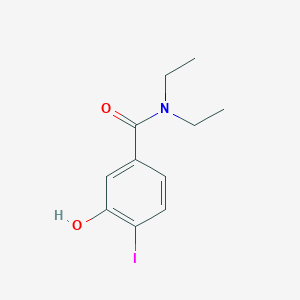![molecular formula C22H25NO4 B3301629 4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- CAS No. 911229-16-8](/img/structure/B3301629.png)
4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)-
概要
説明
4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- involves several steps. One common method includes the hydrogenation of pyridyl-4-acetic acid hydrochloride in the presence of platinum oxide as a catalyst. The reaction is carried out under hydrogen pressure for several hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes using similar catalysts and reaction conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .
化学反応の分析
Types of Reactions
4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target .
類似化合物との比較
Similar Compounds
- 1-[(Phenylmethoxy)carbonyl]-4-piperidineacetic acid
- 1-Fmoc-4-piperidineacetic acid
- 2-(1-Tosylpiperidin-4-yl)acetic acid
Uniqueness
4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring with phenylmethoxy and phenylmethyl groups makes it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2-(4-benzyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-20(25)16-22(15-18-7-3-1-4-8-18)11-13-23(14-12-22)21(26)27-17-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWSGRUCKFSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)CC(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159923 | |
| Record name | 1-[(Phenylmethoxy)carbonyl]-4-(phenylmethyl)-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911229-16-8 | |
| Record name | 1-[(Phenylmethoxy)carbonyl]-4-(phenylmethyl)-4-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911229-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Phenylmethoxy)carbonyl]-4-(phenylmethyl)-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B3301573.png)


![[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B3301590.png)
![tert-Butyl 8-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3301592.png)






